Cas no 2172077-72-2 (3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol)

3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol is a brominated thiazole derivative with a hydroxyl-functionalized side chain, offering versatile utility in organic synthesis and pharmaceutical research. Its bromo-substituted thiazole core serves as a reactive handle for cross-coupling reactions, enabling further functionalization, while the hydroxyl group enhances solubility and provides a site for derivatization. This compound is particularly valuable in the development of heterocyclic scaffolds for bioactive molecules, including agrochemicals and medicinal compounds. Its well-defined structure and stability make it a reliable intermediate for constructing complex molecular architectures. Suitable for controlled reactions, it is often employed in palladium-catalyzed transformations and nucleophilic substitutions.
3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol structure
2172077-72-2 structure
Product Name:3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol
CAS No:2172077-72-2
MF:C7H10BrNOS
MW:236.129399776459
CID:5567154
PubChem ID:165594677
Update Time:2025-05-21

3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1626163
    • 3-(4-bromo-1,3-thiazol-2-yl)butan-2-ol
    • 2172077-72-2
    • 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol
    • Inchi: 1S/C7H10BrNOS/c1-4(5(2)10)7-9-6(8)3-11-7/h3-5,10H,1-2H3
    • InChI Key: IBVJDFKFTHPCCQ-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C(C)C(C)O)=N1

Computed Properties

  • Exact Mass: 234.96665g/mol
  • Monoisotopic Mass: 234.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61.4Ų

3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol Pricemore >>

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3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol Related Literature

Additional information on 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol

Comprehensive Overview of 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol (CAS No. 2172077-72-2): Properties, Applications, and Industry Trends

The compound 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol (CAS No. 2172077-72-2) is a specialized brominated thiazole derivative with significant relevance in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thiazole ring substituted with a bromine atom and a hydroxybutyl side chain, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation, aligning with the growing demand for small-molecule therapeutics.

In the context of green chemistry and sustainable synthesis, researchers are increasingly exploring eco-friendly methods to produce 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol. Innovations such as catalytic bromination and microwave-assisted reactions have been proposed to enhance yield while minimizing waste. This aligns with global trends emphasizing environmentally friendly chemical processes, a topic frequently searched in academic and industrial forums.

The compound’s structural motif is also gaining attention in material science, particularly for designing organic electronic materials. Its electron-deficient thiazole core and bromine substituent offer opportunities for cross-coupling reactions, enabling the development of conductive polymers or light-emitting diodes (LEDs). Such applications resonate with the surge in interest around flexible electronics and energy-efficient technologies.

Analytical characterization of CAS No. 2172077-72-2 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity testing. These methods ensure compliance with stringent quality control standards, a critical concern for manufacturers and end-users. Discussions on platforms like ResearchGate often highlight challenges in compound purification and isomeric separation, reflecting the compound’s complex synthetic pathway.

From a commercial perspective, 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol is cataloged by leading chemical suppliers as a high-purity research chemical. Its pricing and availability are influenced by factors such as bromine supply chains and regulatory shifts in halogenated compound production. Industry reports suggest a steady demand growth, driven by its utility in patented pharmaceutical intermediates and crop protection agents.

Emerging applications in bioconjugation and proteomics further expand the compound’s utility. For instance, its reactive hydroxyl group allows for derivatization to create fluorescent probes or biomarkers, addressing the rising need for diagnostic tools in precision medicine. This intersects with trending searches on targeted drug delivery and theranostic agents.

In summary, 3-(4-Bromo-1,3-thiazol-2-yl)butan-2-ol (CAS No. 2172077-72-2) exemplifies the convergence of multidisciplinary chemistry and innovation-driven applications. Its adaptability across life sciences, materials engineering, and sustainable technology positions it as a compound of enduring scientific and industrial interest.

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